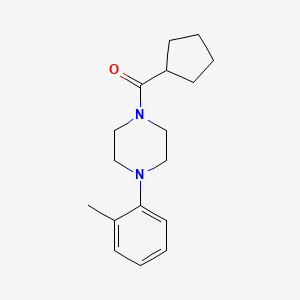
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the family of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can modulate the excitatory neurotransmission in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of neuronal excitability. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to have neuroprotective effects against various neurotoxic insults, including ischemia and traumatic brain injury.
实验室实验的优点和局限性
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine also has some limitations, including its short half-life, its poor solubility in water, and its potential off-target effects.
未来方向
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has significant potential for future research in various fields, including medicinal chemistry, pharmacology, and neuroscience. Some of the possible future directions for 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine research include the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological disorders, and the development of novel therapeutic strategies based on the modulation of NMDA receptor activity.
Conclusion:
In conclusion, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, leading to various physiological and biochemical effects. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high selectivity for the NMDA receptor, but also has some limitations. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has significant potential for future research, and its investigation may lead to the development of novel therapeutic strategies for various neurological disorders.
合成方法
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using various methods, including the reaction between 1-benzylpiperazine and cyclopentanone, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 1-benzylpiperazine and cyclopentyl isocyanate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The purity of the synthesized 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been used as a tool compound to study the mechanism of action of various drugs that act on the central nervous system. In neuroscience, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor to study its role in synaptic plasticity and learning and memory.
属性
IUPAC Name |
cyclopentyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-6-2-5-9-16(14)18-10-12-19(13-11-18)17(20)15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFKCXTCKTXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl[4-(2-methylphenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

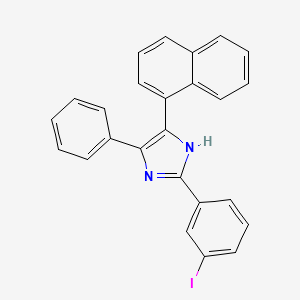
![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
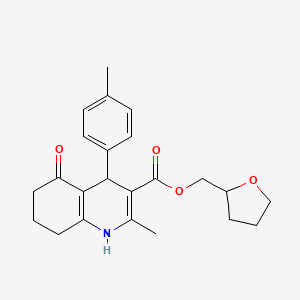
![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)
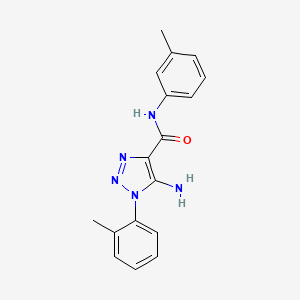
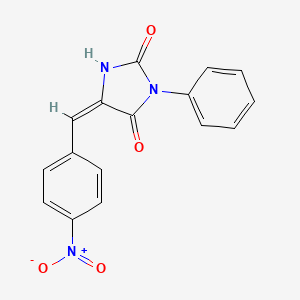
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)